molecular formula C13H13N3O2 B4520648 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

Cat. No.: B4520648
M. Wt: 243.26 g/mol
InChI Key: DPYMNIMJUYMHEC-UHFFFAOYSA-N
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Description

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide group attached to a para-substituted phenyl ring bearing a 3-methyl-1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole heterocycle is a five-membered ring containing two nitrogen atoms and one oxygen atom, with the methyl group at position 3 contributing to steric and electronic modulation. The cyclopropane ring introduces conformational rigidity, which may enhance binding selectivity in biological targets.

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-14-13(18-16-8)10-4-6-11(7-5-10)15-12(17)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYMNIMJUYMHEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide with analogs from the Enamine Building Blocks Catalogue (2017), focusing on structural variations and inferred properties.

Substituent Variations on the Phenyl Ring

  • Compound A: N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride Structural Difference: Replaces the 3-methyl-1,2,4-oxadiazole with an aminomethyl group. Implications: The aminomethyl group introduces a primary amine, which increases hydrophilicity and enables salt formation (hydrochloride). This modification enhances solubility but may reduce metabolic stability compared to the oxadiazole-containing compound .
  • Compound B: 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine (oxalic acid salt) Structural Difference: Substitutes the phenyl group with a 4-chlorophenyl moiety on the oxadiazole and adds a phenylethylamine side chain. The phenylethylamine group introduces additional aromaticity, which could influence lipophilicity and target engagement .

Heterocycle Replacement

  • Compound C : 1-(1H-1,3-Benzodiazol-2-yl)-3-methylbutan-1-amine dihydrochloride
    • Structural Difference : Replaces the oxadiazole with a benzimidazole ring.
    • Implications : Benzimidazoles exhibit stronger hydrogen-bonding capacity due to the presence of two adjacent nitrogen atoms. This could enhance target affinity but may also increase metabolic susceptibility compared to oxadiazoles .

Variations in the Cyclopropane Moiety

  • Compound D : Cyclopropanecarboxamide derivatives with alternative linkers (e.g., alkyl chains or ester groups) are common in medicinal chemistry.
    • Implications : The cyclopropane’s rigidity in the target compound likely improves conformational restraint, optimizing binding to sterically sensitive targets. Flexible linkers in other analogs might compromise selectivity .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Purity Key Structural Feature
Target Compound C₁₃H₁₃N₃O₂ 259.27 g/mol N/A 3-Methyl-1,2,4-oxadiazole, cyclopropane
N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide·HCl C₁₁H₁₅ClN₂O 250.70 g/mol 95% Aminomethyl substituent
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylethan-1-amine·oxalic acid C₁₈H₁₆ClN₃O₅ 397.79 g/mol 95% 4-Chlorophenyl, phenylethylamine

Note: Molecular weights and purity values are sourced from the Enamine catalogue . Data for the target compound is estimated based on its structure.

Research Findings and Implications

  • Metabolic Stability : The 3-methyl-1,2,4-oxadiazole in the target compound may offer superior metabolic resistance compared to amine- or ester-containing analogs due to reduced susceptibility to enzymatic hydrolysis .
  • Lipophilicity : The cyclopropane and methyl-oxadiazole groups likely increase logP values relative to hydrochlorides (e.g., Compound A), suggesting enhanced membrane permeability.
  • Electronic Effects : Chlorine substituents (Compound B) could polarize the oxadiazole ring, altering binding kinetics in electronic-dependent targets like kinases or GPCRs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide

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